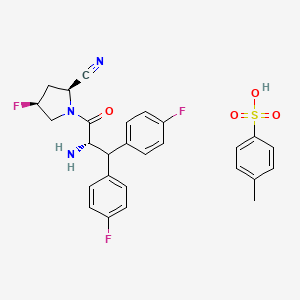

Denagliptin Tosylate

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

CAS No. |

811432-66-3 |

|---|---|

Molecular Formula |

C27H26F3N3O4S |

Molecular Weight |

545.6 g/mol |

IUPAC Name |

(2S,4S)-1-[(2S)-2-amino-3,3-bis(4-fluorophenyl)propanoyl]-4-fluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C20H18F3N3O.C7H8O3S/c21-14-5-1-12(2-6-14)18(13-3-7-15(22)8-4-13)19(25)20(27)26-11-16(23)9-17(26)10-24;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,16-19H,9,11,25H2;2-5H,1H3,(H,8,9,10)/t16-,17-,19-;/m0./s1 |

InChI Key |

MSCWUTTUQLYJFT-QMBKNIKNSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@@H](CN([C@@H]1C#N)C(=O)[C@H](C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)N)F |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN(C1C#N)C(=O)C(C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)N)F |

Appearance |

Solid powder |

Other CAS No. |

811432-66-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GSK-823093; GSK 823093; GSK823093; GW823093; GW-823093; GW 823093; GW823093C; GW-823093C; GW 823093C; Denagliptin, Denagliptin tosylate, |

Origin of Product |

United States |

Foundational & Exploratory

Denagliptin Tosylate and its Mechanism of Action on Dipeptidyl Peptidase-4 (DPP-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denagliptin tosylate is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme crucial in the regulation of glucose homeostasis. This technical guide provides an in-depth exploration of the mechanism of action of denagliptin on DPP-4, tailored for researchers, scientists, and drug development professionals. While the clinical development of denagliptin was discontinued, understanding its interaction with DPP-4 remains valuable for the broader field of DPP-4 inhibitor research and development. This document summarizes the core principles of DPP-4 inhibition, presents available data, details relevant experimental protocols, and visualizes key pathways and workflows. Due to the limited availability of specific quantitative data for denagliptin, comparative data from other well-characterized DPP-4 inhibitors are included to provide a comprehensive context.

Introduction to DPP-4 and Incretin Hormones

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein that functions as a serine exopeptidase.[1][2] It is widely expressed on the surface of various cell types, including endothelial, epithelial, and immune cells, and also circulates in a soluble form in plasma.[1][2] DPP-4 plays a critical role in glucose metabolism by inactivating the incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5]

Incretin hormones are released from the gut in response to food intake and are essential for maintaining glucose homeostasis.[2][4] They potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells.[4][5] GLP-1 also slows gastric emptying and promotes satiety.[5] The enzymatic action of DPP-4 cleaves the N-terminal dipeptides from GLP-1 and GIP, rendering them inactive.[5] In individuals with type 2 diabetes, the incretin effect is diminished.

Mechanism of Action of this compound

This compound, as a small molecule inhibitor, is designed to competitively and reversibly bind to the catalytic site of the DPP-4 enzyme.[6][7] This inhibition prevents the degradation of active GLP-1 and GIP, thereby prolonging their circulation and enhancing their physiological effects.[3][4] The increased levels of active incretins lead to:

-

Enhanced Glucose-Dependent Insulin Secretion: Higher levels of GLP-1 and GIP stimulate the pancreas to release more insulin in response to elevated blood glucose levels.[4]

-

Suppressed Glucagon Secretion: Increased GLP-1 levels signal the pancreas to reduce the secretion of glucagon, a hormone that raises blood glucose by promoting hepatic glucose production.[4]

This dual action on insulin and glucagon secretion results in improved glycemic control. The glucose-dependent nature of this mechanism confers a low risk of hypoglycemia, a significant advantage over some other classes of antidiabetic agents.[3]

Quantitative Data and Enzyme Kinetics

Table 1: In Vitro DPP-4 Inhibition Data for Selected DPP-4 Inhibitors

| Inhibitor | IC50 (nM) for DPP-4 | Reference(s) |

| Sitagliptin | 18 - 19 | [1][7] |

| Vildagliptin | 62 | [1] |

| Saxagliptin | 50 | [1] |

| Alogliptin | 24 | [1] |

| Linagliptin | 1 | [1] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Selectivity of DPP-4 Inhibitors against Related Enzymes

| Inhibitor | Selectivity vs. DPP-8 (fold) | Selectivity vs. DPP-9 (fold) | Reference(s) |

| Sitagliptin | > 2600 | > 2600 | [7] |

| Vildagliptin | > 100 | > 100 | [7] |

| Saxagliptin | > 100 | > 100 | [7] |

| Alogliptin | > 14,000 | > 14,000 | [7] |

| Linagliptin | > 10,000 | > 10,000 | [7] |

Selectivity is crucial to minimize off-target effects. DPP-8 and DPP-9 are cytosolic enzymes with structural similarities to DPP-4, and their inhibition has been linked to potential toxicities in preclinical studies.[8]

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound like denagliptin against DPP-4.

Objective: To determine the IC50 value of a test compound for DPP-4.

Materials:

-

Human recombinant DPP-4 enzyme

-

Fluorogenic substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Test compound (this compound)

-

Positive control inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound and positive control in assay buffer.

-

Dilute the DPP-4 enzyme and the fluorogenic substrate in assay buffer to their optimal working concentrations.

-

-

Assay Setup:

-

Add a defined volume of the diluted DPP-4 enzyme solution to each well of the microplate.

-

Add the serially diluted test compound, positive control, or vehicle (for control wells) to the respective wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.

-

-

Measurement:

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) in a kinetic mode for a set duration (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vivo Efficacy Studies in Animal Models

Objective: To evaluate the in vivo efficacy of this compound on glycemic control in a relevant animal model of type 2 diabetes (e.g., db/db mice or Zucker diabetic fatty rats).

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment.

-

Grouping and Dosing:

-

Randomly assign animals to different treatment groups: vehicle control, this compound (at various doses), and a positive control (e.g., sitagliptin).

-

Administer the treatments orally once daily for a specified duration (e.g., 4 weeks).

-

-

Oral Glucose Tolerance Test (OGTT):

-

At the end of the treatment period, perform an OGTT.

-

Fast the animals overnight.

-

Administer the final dose of the respective treatments.

-

After a set time (e.g., 30-60 minutes), administer an oral glucose load.

-

Collect blood samples at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.

-

Measure blood glucose and plasma insulin levels.

-

-

Biochemical Analysis:

-

At the end of the study, collect terminal blood samples to measure parameters such as HbA1c, plasma active GLP-1 levels, and lipid profiles.

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for glucose and insulin during the OGTT.

-

Compare the glycemic parameters between the treatment groups and the vehicle control group using appropriate statistical methods.

-

Conclusion

This compound exemplifies the therapeutic strategy of DPP-4 inhibition for the management of type 2 diabetes. By competitively and reversibly inhibiting the DPP-4 enzyme, it enhances the levels of active incretin hormones, leading to improved glucose-dependent insulin secretion and suppressed glucagon release. While the clinical development of denagliptin was halted, the principles of its mechanism of action are fundamental to the success of the gliptin class of drugs. The methodologies and comparative data presented in this guide provide a valuable resource for researchers and professionals in the ongoing development of novel and improved therapies for metabolic diseases. Further research into the structure-activity relationships of DPP-4 inhibitors will continue to refine the design of next-generation antidiabetic agents.

References

- 1. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Denagliptin Tosylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Denagliptin Tosylate, a potent dipeptidyl peptidase-4 (DPP-IV) inhibitor. This document outlines a detailed, large-scale synthetic protocol, methods for characterization, and an illustrative representation of its mechanism of action.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a multi-step process. The following protocol is adapted from established large-scale synthesis methodologies, ensuring high yield and purity.[1]

Experimental Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Large-Scale Synthesis

A robust and efficient large-scale synthesis of this compound has been developed.[1] The key steps involve the synthesis of the chiral fluorinated pyrrolidine intermediate followed by coupling with the difluorophenyl amino acid derivative and final salt formation.

Step 1: Synthesis of (4S)-Fluoro-L-prolinamide p-Toluenesulfonate

This intermediate is prepared from N-Boc-(4S)-fluoro-L-proline through amidation, dehydration to the nitrile, and subsequent removal of the Boc protecting group with p-toluenesulfonic acid.

Step 2: Peptide Coupling and Deprotection

The proline nitrile tosylate intermediate is coupled with a protected (S)-difluorophenyl amino acid. A key improvement in the synthesis is the use of a single-step peptide coupling/dehydration reaction.[1] This is followed by in-situ deprotection to yield Denagliptin.

Step 3: Formation of this compound

The crude Denagliptin free base is then treated with p-toluenesulfonic acid in a suitable solvent system, such as isopropanol, to precipitate the tosylate salt.

Step 4: Recrystallization

The final product is purified by recrystallization from a mixture of isopropanol and water to afford high-purity this compound as a white solid.

Quantitative Data for Synthesis

| Step | Product | Starting Material | Reagents | Solvent | Yield | Purity |

| 1 | (4S)-Fluoro-L-prolinamide p-Toluenesulfonate | N-Boc-(4S)-fluoro-L-proline | Boc2O, NH4OH, p-TsOH | Isopropyl Acetate, Isopropanol | 68-71% | >97% |

| 2 | Denagliptin | (4S)-Fluoro-L-prolinamide p-Toluenesulfonate, (S)-difluorophenyl amino acid derivative | HATU, DIPEA | DMF | - | - |

| 3 | This compound (Crude) | Denagliptin | p-Toluenesulfonic acid | Isopropanol | 89% | - |

| 4 | This compound (Pure) | This compound (Crude) | - | Isopropanol/Water | 92% | >99% |

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, d₆-DMSO): The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons of the this compound molecule.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 8.42 | s (br) | 3H | NH₃⁺ |

| 7.72–7.66 | m | 2H | Aromatic CH (Tosylate) |

| 7.38–7.32 | m | 2H | Aromatic CH (Tosylate) |

| 7.25–7.19 | m | 2H | Aromatic CH (Fluorophenyl) |

| 7.06–7.00 | m | 2H | Aromatic CH (Fluorophenyl) |

| 5.38 | d, J=51 Hz | 1H | CHF |

| 4.91 | d, J=8.8 Hz | 1H | CH |

| 4.82 | d, J=11.3 Hz | 1H | CH |

| 4.41 | d, J=11.3 Hz | 1H | CH₂ |

| 3.86 | ddd, J=39.2, 12.4, 3.1 Hz | 1H | CH₂ |

| 3.45 | q, J=12.4 Hz | 1H | CH₂ |

| 2.38–2.20 | m | 2H | CH₂ |

| 2.29 | s | 3H | CH₃ (Tosylate) |

Note: The ¹H NMR data is based on available literature. A complete assignment would require 2D NMR techniques.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the Denagliptin free base.

| Technique | Ionization Mode | Expected [M+H]⁺ (Denagliptin) |

| Electrospray Ionization (ESI) | Positive | 374.15 |

Note: The molecular weight of Denagliptin (C₂₀H₁₈F₃N₃O) is 373.37 g/mol .[2] The expected mass corresponds to the protonated molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of this compound and to quantify any impurities. A typical reverse-phase HPLC method can be utilized.

General HPLC Method:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Acetonitrile; B: Water with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This is a general method and should be optimized and validated for specific applications. The purity of the final product is expected to be greater than 99%.

Mechanism of Action: DPP-IV Inhibition

Denagliptin is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[2] DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, Denagliptin increases the levels of active GLP-1 and GIP.[3]

This leads to:

The overall effect is improved glycemic control in patients with type 2 diabetes.

Signaling Pathway

Caption: Mechanism of action of Denagliptin.

References

Denagliptin Tosylate: A Technical Guide for Drug Development Professionals

An In-depth Review of the Chemical Structure, Properties, and Experimental Protocols for a Potent DPP-IV Inhibitor

Abstract

Denagliptin, as its tosylate salt, is a potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor that was under investigation for the treatment of type 2 diabetes mellitus.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for Denagliptin Tosylate, intended to support researchers, scientists, and drug development professionals in the field. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed methodologies for key experiments are provided, and signaling pathways are visualized using Graphviz diagrams.

Chemical Structure and Identification

This compound is the tosylate salt of Denagliptin. The chemical structure consists of a fluoropyrrolidine moiety linked to a 2-amino-3,3-bis(4-fluorophenyl)propanoyl group.[2][3]

Chemical Structure:

A 2D representation of the chemical structure of this compound would be presented here.

Table 1: Chemical Identification of Denagliptin and its Tosylate Salt

| Identifier | Denagliptin (Free Base) | This compound | Reference(s) |

| IUPAC Name | (2S,4S)-1-[(2S)-2-amino-3,3-bis(4-fluorophenyl)propanoyl]-4-fluoropyrrolidine-2-carbonitrile | (2S,4S)-1-[(2S)-2-amino-3,3-bis(4-fluorophenyl)propanoyl]-4-fluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid | [2][3] |

| CAS Number | 483369-58-0 | 811432-66-3 | [1][4] |

| Molecular Formula | C₂₀H₁₈F₃N₃O | C₂₇H₂₆F₃N₃O₄S | [3][5] |

| Synonyms | GSK-823093 | GW823093C | [1] |

Physicochemical Properties

Table 2: Physicochemical Properties of Denagliptin and this compound

| Property | Value (Denagliptin) | Value (this compound) | Reference(s) |

| Molecular Weight | 373.37 g/mol | 545.6 g/mol | [3][4] |

| Monoisotopic Mass | 373.140196701 Da | 545.15961198 Da | [5] |

| Melting Point | Not available | Not available | |

| Solubility | Not available | Soluble in a mixture of isopropanol and water. | [1] |

| pKa | Not available | Not available |

Characterization Data:

-

¹H NMR (d₆-DMSO, 400 MHz): δ 8.42 (s(br), 3H), 7.72–7.66 (m, 2H), 7.38–7.32 (m, 2H), 7.25–7.19 (m, 2H), 7.06–7.0 (m, 2H), 5.38 (d, 1H, J=51 Hz), 4.91 (d, 2H, J=8.8 Hz), 4.82 (d, 1H, J=11.3 Hz), 4.41 (d, 1H, J=11.3 Hz), 3.86 (ddd, 1H, J=39.2, 12.4, 3.1 Hz), 3.45 (q, 1H, J=12.4 Hz), 2.38–2.20 (m, 2H) ppm.[1]

-

¹³C NMR, UV-Vis, and Mass Spectrometry: Specific experimental data for this compound is not detailed in the available literature. General techniques for the characterization of similar compounds are described in the experimental protocols section.

Mechanism of Action and Signaling Pathway

Denagliptin is a potent inhibitor of dipeptidyl peptidase-IV (DPP-IV), a serine protease that plays a critical role in glucose homeostasis.[5][6] DPP-IV is responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6] By inhibiting DPP-IV, Denagliptin increases the circulating levels of active GLP-1 and GIP, which in turn potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells.[6] This leads to improved glycemic control.

Caption: DPP-IV Inhibition Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and biological evaluation of this compound.

Synthesis of this compound

A large-scale synthesis of this compound has been developed.[7] The key final step involves the deprotection of a Boc-protected precursor followed by the formation of the tosylate salt.

Materials:

-

tert-Butyl {(1S)-1-[bis(4-fluorophenyl)methyl]-2-[(2S,4S)-2-cyano-4-fluoro-1-pyrrolidinyl]-2-oxoethyl}carbamate

-

p-Toluenesulfonic acid monohydrate

-

Isopropanol

-

Water

Procedure:

-

A mixture of tert-Butyl {(1S)-1-[bis(4-fluorophenyl)methyl]-2-[(2S,4S)-2-cyano-4-fluoro-1-pyrrolidinyl]-2-oxoethyl}carbamate (1 equivalent) in isopropanol is prepared in a suitable reactor.

-

A solution of p-toluenesulfonic acid monohydrate (2 equivalents) in isopropanol is added to the reactor.

-

The mixture is heated to approximately 70 °C and stirred for 6 hours.

-

The reaction mixture is then cooled to 20 °C and held for 30 minutes to allow for precipitation.

-

The solid product is collected by filtration and washed with isopropanol.

-

To further purify, the crude product is dissolved in a mixture of isopropanol and water by heating to approximately 72 °C.[1]

-

The hot solution is filtered.

-

The filtrate is cooled to approximately 5 °C, and additional water is added to induce crystallization.

-

The mixture is stirred at this temperature for 30 minutes.

-

The crystalline this compound is collected by filtration, washed with cold isopropanol, and dried.[1]

Caption: this compound Synthesis Workflow.

Characterization Methods

Standard analytical techniques are employed to confirm the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) and analyzed on a 400 MHz spectrometer. Chemical shifts are reported in ppm relative to an internal standard.

-

-

Mass Spectrometry (MS):

-

Mass spectra can be obtained using techniques such as electrospray ionization (ESI) coupled with a suitable mass analyzer (e.g., time-of-flight or quadrupole). The molecular ion peak ([M+H]⁺) for Denagliptin would be expected at m/z 374.15, and for this compound, fragments corresponding to both the Denagliptin and tosylate moieties would be observed.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

A solution of this compound in a suitable solvent (e.g., methanol or ethanol) is prepared. The UV-Vis spectrum is recorded over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

DPP-IV Inhibition Assay

The inhibitory activity of Denagliptin against DPP-IV can be determined using a fluorometric assay.

Materials:

-

Human recombinant DPP-IV enzyme

-

Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)

-

This compound (or other test inhibitors)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, DPP-IV enzyme solution, and the this compound dilutions (or vehicle control).

-

Pre-incubate the plate at 37 °C for a short period (e.g., 10-15 minutes).

-

Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Continue to monitor the fluorescence at regular intervals for a defined period (e.g., 30-60 minutes) at 37 °C.

-

The rate of increase in fluorescence is proportional to the DPP-IV activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Caption: DPP-IV Inhibition Assay Workflow.

Conclusion

Denagliptin is a well-characterized DPP-IV inhibitor with a clear mechanism of action. This technical guide consolidates the available information on its chemical structure, properties, and key experimental protocols to serve as a valuable resource for the scientific community engaged in the research and development of novel antidiabetic agents. Further disclosure of specific physicochemical data would be beneficial for comprehensive formulation and development strategies.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. oatext.com [oatext.com]

- 3. This compound | C27H26F3N3O4S | CID 11466916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Denagliptin | C20H18F3N3O | CID 9887755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 7. content.abcam.com [content.abcam.com]

In Vitro DPP-4 Inhibitory Activity of Denagliptin Tosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denagliptin, also known as (2S,4S)-1-[(2S)-2-amino-3,3-bis(4-fluorophenyl)propanoyl]-4-fluoropyrrolidine-2-carbonitrile and GSK-823093, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. This technical guide provides a comprehensive overview of the in vitro inhibitory activity of Denagliptin Tosylate against its target enzyme, DPP-4. The document details the mechanism of action, summarizes key quantitative inhibitory data, and outlines the experimental protocols for assessing its in vitro efficacy. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antidiabetic agents.

Introduction to Denagliptin and DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. It is responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and stimulate insulin secretion while suppressing glucagon release, thereby lowering blood glucose levels.

By inhibiting DPP-4, "gliptins" like Denagliptin prevent the degradation of GLP-1 and GIP, leading to increased levels of these active incretins in the bloodstream. This, in turn, enhances the body's natural ability to control blood sugar. Denagliptin is a fluoropyrrolidine-based compound that has been investigated for the treatment of type 2 diabetes mellitus.

Quantitative Inhibitory Activity

| Compound | IC50 (nM) |

| Sitagliptin | 19 |

| Vildagliptin | 62 |

| Saxagliptin | 50 |

| Alogliptin | <10 |

| Linagliptin | 1 |

| Omarigliptin | 1.6 |

| Teneligliptin | ~1 |

| Trelagliptin | 4 |

Note: IC50 values can vary depending on the specific assay conditions.

Mechanism of Action: The Incretin Pathway

Denagliptin's therapeutic effect is mediated through the potentiation of the incretin pathway. The following diagram illustrates the mechanism of action of DPP-4 inhibitors.

Caption: Mechanism of DPP-4 Inhibition by this compound.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

The following is a generalized, yet detailed, protocol for determining the in vitro inhibitory activity of a compound like this compound against DPP-4. This protocol is based on commonly used fluorometric methods.

Materials and Reagents

-

Recombinant Human DPP-4 Enzyme

-

DPP-4 Fluorogenic Substrate (e.g., Gly-Pro-AMC)

-

DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)

-

This compound (or other test inhibitors)

-

Reference DPP-4 Inhibitor (e.g., Sitagliptin)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

-

Dimethyl Sulfoxide (DMSO)

Experimental Workflow

The following diagram outlines the typical workflow for an in vitro DPP-4 inhibition assay.

Caption: General workflow for an in vitro DPP-4 inhibition assay.

Detailed Assay Procedure

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human DPP-4 enzyme in assay buffer to the desired concentration.

-

Prepare a stock solution of the fluorogenic substrate (e.g., Gly-Pro-AMC) in assay buffer.

-

Prepare serial dilutions of this compound and a reference inhibitor (e.g., Sitagliptin) in DMSO, and then further dilute in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.

-

-

Assay Plate Setup:

-

In a 96-well black microplate, add the following to triplicate wells:

-

Blank wells: Assay buffer only.

-

Control wells (100% activity): DPP-4 enzyme solution and vehicle (assay buffer with the same concentration of DMSO as the inhibitor wells).

-

Inhibitor wells: DPP-4 enzyme solution and the various dilutions of this compound or the reference inhibitor.

-

-

-

Pre-incubation:

-

Gently mix the contents of the plate and pre-incubate at 37°C for a specified time (e.g., 10-15 minutes) to allow for the binding of the inhibitor to the enzyme.

-

-

Reaction Initiation and Incubation:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

-

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from all other wells.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the DPP-4 enzyme activity, by fitting the data to a suitable dose-response curve.

-

Conclusion

This compound is a potent inhibitor of the DPP-4 enzyme, a key regulator of incretin hormone levels. The in vitro assessment of its inhibitory activity is a critical step in its pharmacological characterization. The standardized fluorometric assay protocol described herein provides a robust and reliable method for determining the potency (IC50) of Denagliptin and other potential DPP-4 inhibitors. This information is fundamental for guiding further drug development efforts in the pursuit of novel therapies for type 2 diabetes.

Denagliptin Tosylate: A Pharmacological Profile of a Discontinued Dipeptidyl Peptidase-4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Denagliptin (GSK823093) is a potent, selective, and orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor that was under development by GlaxoSmithKline for the treatment of type 2 diabetes mellitus.[1][2][3][4] As a member of the gliptin class, its mechanism of action centers on enhancing the incretin effect, thereby improving glycemic control. Despite reaching Phase III clinical trials, the development of Denagliptin was discontinued due to unfavorable findings in preclinical long-term toxicity studies.[2][5] Consequently, a comprehensive public record of its clinical efficacy and detailed safety profile is not available.

This technical guide provides a detailed overview of the known pharmacological profile of Denagliptin Tosylate, contextualized within the broader class of DPP-4 inhibitors. It includes detailed experimental protocols for key assays relevant to the evaluation of such compounds and visualizes critical pathways and workflows. Due to the discontinuation of its development, specific quantitative data for Denagliptin (e.g., IC50, pharmacokinetic parameters) are not publicly available. This document therefore focuses on the established scientific principles and methodologies applicable to this class of compounds, serving as a valuable resource for researchers in the field of metabolic drug discovery.

Introduction

Denagliptin is a small molecule, fluoropyrrolidine-based compound designed to inhibit the enzyme dipeptidyl peptidase-4 (DPP-4).[3] DPP-4 is responsible for the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Denagliptin was developed to increase the circulating levels of active GLP-1 and GIP, which in turn would stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. The tosylate salt form was developed for its pharmaceutical properties.[4]

The development program for Denagliptin was suspended during Phase III clinical trials.[6] A key clinical trial, NCT00387972, which aimed to evaluate the efficacy, safety, and tolerability of Denagliptin in subjects with type 2 diabetes, was withdrawn.[6][7][8] The discontinuation was attributed to adverse findings in preclinical long-term toxicity studies, the specifics of which have not been publicly disclosed.[2][5]

Mechanism of Action: DPP-4 Inhibition

The therapeutic rationale for Denagliptin is based on the enhancement of the incretin pathway.

Incretin hormones are released from the gut into the bloodstream in response to food intake. They act on the pancreas to potentiate glucose-dependent insulin secretion from β-cells and suppress glucagon secretion from α-cells during hyperglycemic conditions. This physiological action is short-lived as DPP-4 rapidly cleaves and inactivates GLP-1 and GIP. By inhibiting DPP-4, Denagliptin increases the half-life of active incretins, leading to improved glycemic control.

Pharmacological Data (Contextual)

While specific quantitative data for Denagliptin is not publicly available, this section provides a summary of typical data generated for a DPP-4 inhibitor, presented in a structured format for clarity.

Table 1: Representative In Vitro Pharmacology Data for a DPP-4 Inhibitor

| Parameter | Description | Representative Value Range |

| DPP-4 IC50 | The concentration of the inhibitor required to reduce the activity of the DPP-4 enzyme by 50%. | Low nM (e.g., 1-50 nM) |

| DPP-4 Ki | The inhibition constant, indicating the binding affinity of the inhibitor to the DPP-4 enzyme. | Low nM (e.g., 1-100 nM) |

| Selectivity | The ratio of IC50 or Ki values for other related proteases (e.g., DPP-8, DPP-9, FAP) versus DPP-4. | >1000-fold selectivity is often desired to minimize off-target effects. |

Table 2: Representative Preclinical Pharmacokinetic Profile for an Oral DPP-4 Inhibitor

| Parameter | Description | Representative Value (Rodent Model) | Representative Value (Non-Rodent Model) |

| Tmax | Time to reach maximum plasma concentration. | 0.5 - 2 hours | 1 - 4 hours |

| Cmax | Maximum observed plasma concentration. | Dose-dependent | Dose-dependent |

| AUC | Area under the plasma concentration-time curve, indicating total drug exposure. | Dose-dependent | Dose-dependent |

| t1/2 | Elimination half-life. | 2 - 6 hours | 4 - 12 hours |

| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | 40% - 80% | 50% - 90% |

| Metabolism | Primary pathways of drug metabolism. | Often hepatic (e.g., CYP-mediated) and/or renal excretion. | Often hepatic (e.g., CYP-mediated) and/or renal excretion. |

| Excretion | Primary routes of elimination from the body. | Urine and/or feces. | Urine and/or feces. |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of DPP-4 inhibitors. The following sections outline standard protocols used in preclinical and early clinical development.

In Vitro DPP-4 Inhibition Assay

This assay determines the potency of a compound in inhibiting the DPP-4 enzyme.

Protocol:

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of test concentrations.

-

Enzyme and Substrate Preparation: Recombinant human DPP-4 enzyme and a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), are prepared in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).[3][6][8]

-

Reaction Setup: In a 96-well microplate, the test compound at various concentrations is pre-incubated with the DPP-4 enzyme for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.[6]

-

Reaction Initiation and Measurement: The enzymatic reaction is initiated by adding the fluorogenic substrate. The plate is incubated for a further period (e.g., 30 minutes at 37°C).[6][8] The cleavage of the substrate by active DPP-4 releases a fluorescent product (AMC), which is quantified using a fluorescence plate reader (e.g., excitation at 360 nm, emission at 460 nm).[8][9]

-

Data Analysis: The fluorescence intensity is proportional to the enzyme activity. The percentage of inhibition for each concentration of Denagliptin is calculated relative to a vehicle control (no inhibitor). The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Pharmacodynamic Assessment in a Rodent Model of Type 2 Diabetes

This protocol assesses the effect of Denagliptin on glycemic control and incretin hormone levels in a relevant animal model.

Animal Model: A common model is the high-fat diet-fed/streptozotocin-induced diabetic mouse or rat, which mimics key features of human type 2 diabetes, including insulin resistance and impaired insulin secretion.[10] Zucker Diabetic Fatty (ZDF) rats are also frequently used.

Protocol:

-

Animal Acclimatization and Dosing: Diabetic animals are acclimated and then treated with a single oral dose of this compound or vehicle.

-

Oral Glucose Tolerance Test (OGTT): After a fasting period (e.g., 6 hours), a baseline blood sample is collected. The animals are then administered the compound via oral gavage. After a set time (e.g., 30-60 minutes), a glucose solution is administered orally.

-

Blood Sampling: Blood samples are collected at various time points post-glucose challenge (e.g., 0, 15, 30, 60, and 120 minutes).

-

Biochemical Analysis:

-

Glucose: Blood glucose levels are measured immediately using a glucometer.

-

Incretins and Insulin: Plasma is separated from blood samples (collected in tubes containing a DPP-4 inhibitor and other protease inhibitors to prevent ex vivo degradation) and stored at -80°C.[7][11] Levels of active GLP-1, total GIP, and insulin are measured using specific ELISA or radioimmunoassay (RIA) kits.[2]

-

-

Data Analysis: The area under the curve (AUC) for glucose is calculated to assess the improvement in glucose tolerance. Changes in plasma concentrations of incretins and insulin are analyzed to confirm the mechanism of action.

Preclinical Pharmacokinetic Study

This protocol is designed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of Denagliptin.

Protocol:

-

Animal Models: Studies are typically conducted in at least two species, one rodent (e.g., rat) and one non-rodent (e.g., dog).[12]

-

Dosing: Two groups of animals are used for each species. One group receives an intravenous (IV) bolus dose of Denagliptin to determine its disposition without the absorption phase. The other group receives an oral dose (e.g., via gavage or in a capsule).[13][14]

-

Sample Collection: Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at multiple points up to 24 or 48 hours post-dose).[12] Urine and feces may also be collected to assess routes of excretion.

-

Bioanalysis: Plasma is harvested from the blood samples. The concentration of Denagliptin (and any major metabolites) in the plasma is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and elimination half-life (t1/2).[13] Oral bioavailability (F%) is calculated by comparing the AUC from the oral dose to the AUC from the IV dose.

Preclinical Safety and Discontinuation

The development of Denagliptin was halted due to "unfavorable preliminary data from preclinical long-term toxicity trials".[2][5] While the specific findings have not been made public, long-term toxicity studies in animals are designed to identify potential target organ toxicity, carcinogenicity, and other chronic adverse effects that may not be apparent in shorter-term studies. Such studies are a standard and critical component of the drug development process, and adverse findings often lead to the termination of a drug's development to ensure patient safety.

Conclusion

This compound is a well-characterized DPP-4 inhibitor from a chemical and mechanistic standpoint. Its development was discontinued at a late stage due to preclinical safety concerns, which has limited the availability of comprehensive public data on its clinical performance and detailed pharmacological profile. Nevertheless, the principles of its mechanism of action and the methodologies for its evaluation are well-established and representative of the gliptin class. This guide provides researchers and drug development professionals with a foundational understanding of Denagliptin's intended pharmacology and the technical approaches required to characterize similar molecules, highlighting the critical role of long-term preclinical safety assessment in the development of new therapeutics.

References

- 1. Denagliptin tosilate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Measurement of the incretin hormones: glucagon-like peptide-1 and glucose-dependent insulinotropic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DPP4 inhibitory assay and kinetic analysis [bio-protocol.org]

- 4. Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. content.abcam.com [content.abcam.com]

- 9. lifetechindia.com [lifetechindia.com]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. bdbiosciences.com [bdbiosciences.com]

- 12. fda.gov [fda.gov]

- 13. Pharmacokinetics of some new oral blood glucose-lowering agents in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and oral bioavailability of metformin hydrochloride in healthy mixed-breed dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Denagliptin Tosylate: A Technical Overview of its Discovery, Development, and Discontinuation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denagliptin tosylate (formerly GSK-823093) is a potent, orally bioavailable inhibitor of dipeptidyl peptidase-IV (DPP-IV) that was under development by GlaxoSmithKline for the treatment of type 2 diabetes mellitus. As a member of the "gliptin" class of antihyperglycemic agents, its mechanism of action is to enhance the levels of endogenous incretin hormones, thereby improving glycemic control. Despite reaching Phase III clinical trials, the development of denagliptin was ultimately halted due to unfavorable findings in long-term preclinical toxicity studies. This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and developmental history of this compound, with a focus on the scientific and technical aspects relevant to drug development professionals.

Introduction and Discovery

Denagliptin was identified as a promising candidate for the treatment of type 2 diabetes by GlaxoSmithKline in the early 2000s. The therapeutic strategy centered on the inhibition of DPP-IV, an enzyme responsible for the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, denagliptin was designed to prolong the activity of these hormones, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. The tosylate salt of denagliptin was selected for development. Denagliptin is specifically disclosed in US Patent No. 7,132,443 and its tosylate salt in WO 2005/009956.

Mechanism of Action: DPP-IV Inhibition

The primary pharmacological target of denagliptin is the enzyme dipeptidyl peptidase-IV (DPP-IV), also known as CD26. DPP-IV is a serine protease that is widely distributed throughout the body and plays a crucial role in glucose homeostasis through its degradation of incretin hormones.

The Incretin Effect and its Impairment in Type 2 Diabetes

In healthy individuals, the ingestion of food stimulates the release of incretins, primarily GLP-1 and GIP, from enteroendocrine cells in the gut. These hormones act on pancreatic β-cells to potentiate glucose-dependent insulin secretion. This physiological response, known as the "incretin effect," is significantly diminished in patients with type 2 diabetes.

DPP-IV's Role in Incretin Degradation

DPP-IV rapidly cleaves and inactivates GLP-1 and GIP, limiting their physiological effects. The inhibition of DPP-IV by drugs like denagliptin prevents this degradation, thereby increasing the circulating concentrations of active incretins.

Downstream Signaling Pathway

The enhanced incretin levels resulting from DPP-IV inhibition lead to a cascade of events that ultimately lower blood glucose levels. This signaling pathway is initiated by the binding of GLP-1 and GIP to their respective G-protein coupled receptors on pancreatic islet cells.

Quantitative Preclinical Data

Detailed quantitative data from preclinical studies of this compound have not been extensively published, likely due to the cessation of its development. The following tables summarize the types of data that would have been generated, with comparative values for the approved DPP-IV inhibitor, sitagliptin, provided for context where available.

Table 1: In Vitro DPP-IV Inhibitory Potency

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | Human DPP-IV | Not Available | Not Available | - |

| Sitagliptin | Human DPP-IV | Enzymatic Assay | ~19 nM | Known DPP-IV inhibitor data |

Table 2: Preclinical Pharmacokinetic Parameters

| Compound | Species | Bioavailability (%) | Plasma Half-life (t½) | Clearance | Reference |

| This compound | Rat | Not Available | Not Available | Not Available | - |

| Dog | Not Available | Not Available | Not Available | - | |

| Monkey | Not Available | Not Available | Not Available | - | |

| Sitagliptin | Rat | ~80% | ~2.3 h | High | Representative data |

| Dog | ~90% | ~3.3 h | Low | Representative data |

Chemical Synthesis

A practical, large-scale synthesis for this compound was developed, representing an improvement over the initial laboratory-scale route. The key transformation in the optimized synthesis is a one-pot peptide coupling and dehydration reaction.

A Technical Guide to the Molecular Modeling of Denagliptin Tosylate Binding to Dipeptidyl Peptidase-4 (DPP-4)

Abstract

Dipeptidyl peptidase-4 (DPP-4) has been identified as a critical therapeutic target for the management of type 2 diabetes mellitus due to its role in inactivating incretin hormones like GLP-1 and GIP.[1][2][3] Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[4][5] Denagliptin (formerly GSK-823093) is a potent, small-molecule inhibitor of DPP-4.[6] This technical guide provides a comprehensive overview of the computational methodologies used to model the binding interaction between Denagliptin Tosylate and the DPP-4 enzyme. It details standard experimental protocols for molecular docking and molecular dynamics simulations, presents a framework for organizing quantitative binding data, and visualizes key biological and experimental workflows. This document is intended for researchers and scientists in the field of drug discovery and development.

Introduction: DPP-4 as a Therapeutic Target

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that is widely expressed in various tissues.[7][8] It plays a crucial role in glucose homeostasis by cleaving N-terminal dipeptides from polypeptides that have a proline or alanine residue in the penultimate position.[5][9] The primary substrates of interest in diabetes therapy are the incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][10]

DPP-4 rapidly inactivates these hormones, giving them a circulating half-life of only a few minutes.[4] By inhibiting DPP-4, the bioavailability of active GLP-1 and GIP is increased, which in turn enhances pancreatic β-cell responsiveness to glucose and suppresses glucagon secretion from α-cells in a glucose-dependent manner.[4][5] This mechanism makes DPP-4 inhibitors, or "gliptins," an effective therapeutic class for type 2 diabetes with a low risk of hypoglycemia.[5][11]

The DPP-4 Signaling Pathway

The inhibition of DPP-4 is a key strategy to enhance the incretin effect for glycemic control. The pathway below illustrates the physiological role of DPP-4 and the mechanism of its inhibition.

Molecular Structure and Binding Sites

This compound

Denagliptin, with the chemical name (2S,4S)-1-[(2S)-2- amino-3,3-bis(4-fluorophenyl)propionyl]-4-fluoropyrrolidine-2-carbonitrile, is a small-molecule inhibitor designed for high affinity and selectivity towards the DPP-4 enzyme.[6] The tosylate salt form is often used to improve its pharmaceutical properties.

DPP-4 Enzyme Active Site

The human DPP-4 enzyme is a homodimer, with each monomer consisting of a cytoplasmic domain, a transmembrane region, and a large extracellular domain.[1][9] The extracellular portion contains the catalytic active site and is composed of an α/β-hydrolase domain and an eight-bladed β-propeller domain.[3] The active site itself is a large cavity and can be divided into several key subsites that accommodate inhibitors:

-

S1 Pocket: A hydrophobic pocket that typically interacts with the proline-like group of substrates and inhibitors.

-

S2 Pocket: A larger, more extensive region that accommodates the side chains of inhibitors.

-

Catalytic Triad: Comprised of Ser630, Asp708, and His740, which is characteristic of serine proteases. Many inhibitors form interactions with residues in or near this triad.[12]

-

Additional Subsites (S1', S2', S2 extensive): Interactions with these subsites can significantly increase inhibitor potency and selectivity.[8][13]

Molecular Modeling Workflow

A systematic computational approach is essential to elucidate the binding mode, affinity, and dynamics of Denagliptin within the DPP-4 active site. The following workflow represents a standard procedure in computational drug design.

Experimental and Computational Protocols

This section provides detailed, step-by-step protocols for the core computational and in vitro experiments.

Protocol: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[1][14]

-

Protein Preparation:

-

Obtain the crystal structure of human DPP-4 from the Protein Data Bank (PDB). Suitable entries include 1X70 (complex with sitagliptin) or 4A5S.[13][14][15]

-

Using a molecular modeling suite (e.g., Discovery Studio, Maestro), prepare the protein by removing co-crystallized ligands and water molecules not essential for binding.[14][16]

-

Add hydrogen atoms and assign appropriate protonation states for residues at a physiological pH (e.g., 7.4).

-

Apply a force field (e.g., CHARMm) to assign partial charges and atom types.[1]

-

Minimize the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate the 3D structure of Denagliptin from its 2D chemical structure.

-

Perform energy minimization using a suitable force field.

-

Assign partial atomic charges.

-

-

Docking Execution:

-

Define the binding site as a sphere centered on the co-crystallized ligand or key active site residues (e.g., Ser630, Tyr662, Tyr666).[14]

-

Utilize a CHARMm-based docking algorithm like CDOCKER, which allows for ligand flexibility.[1]

-

Generate a set of possible binding poses (e.g., 10-50 poses).

-

Score the poses based on calculated interaction energies (e.g., -CDOCKER energy).

-

-

Analysis:

Protocol: Molecular Dynamics (MD) Simulation

MD simulations provide insight into the dynamic stability and behavior of the ligand-protein complex over time.[2][17]

-

System Setup:

-

Select the most plausible protein-ligand complex from the docking results as the starting structure.

-

Place the complex in the center of a periodic solvent box (e.g., a cubic box of TIP3P water molecules).

-

Add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge.

-

-

Simulation Execution (using GROMACS or similar software):

-

Energy Minimization: Perform steepest descent and conjugate gradient minimization to remove close van der Waals contacts.

-

Equilibration:

-

Conduct an NVT (constant number of particles, volume, and temperature) ensemble simulation (e.g., 100 ps) to stabilize the system's temperature.

-

Conduct an NPT (constant number of particles, pressure, and temperature) ensemble simulation (e.g., 1 ns) to stabilize the system's pressure and density.

-

-

Production Run: Run the main simulation for a significant duration (e.g., 50-200 ns) to sample conformational space.

-

-

Trajectory Analysis:

-

RMSD (Root Mean Square Deviation): Analyze the RMSD of the protein backbone and the ligand to assess the stability of the complex throughout the simulation.[3][17]

-

RMSF (Root Mean Square Fluctuation): Calculate the RMSF of individual residues to identify flexible regions of the protein upon ligand binding.[17]

-

Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between Denagliptin and DPP-4 over time.

-

Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy of the complex.[18]

-

Protocol: In Vitro DPP-4 Inhibition Assay

This fluorometric assay is used to experimentally determine the inhibitory potency (IC50) of a compound against the DPP-4 enzyme.[19][20]

-

Reagent Preparation:

-

Prepare a Tris-HCl assay buffer (e.g., 50 mM, pH 8.0).[19]

-

Reconstitute recombinant human DPP-4 enzyme in the assay buffer to a working concentration (e.g., 1.73 mU/mL).[19]

-

Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC (aminomethylcoumarin) in buffer (e.g., 200 µM).[7][19]

-

Prepare serial dilutions of this compound and a positive control inhibitor (e.g., Sitagliptin) in DMSO or assay buffer.[7]

-

-

Assay Procedure (in a 96-well microplate):

-

Add the test compound (Denagliptin dilutions) or control to the wells.

-

Add the DPP-4 enzyme solution to each well and incubate for a set period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.[19]

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

-

Incubate the plate for a defined time (e.g., 30 minutes at 37°C).[7][19]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[7]

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each Denagliptin concentration relative to a no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Data Presentation

Quantitative data from computational and experimental analyses should be summarized for clear comparison.

Table 1: Binding Affinity and Inhibitory Potency of DPP-4 Inhibitors

| Compound | Docking Score (kcal/mol) | Predicted Binding Free Energy (kcal/mol) | Experimental IC50 (nM) |

| Denagliptin | -10.5 | -26.8 | Data to be determined |

| Sitagliptin | -8.4[21] | -27.6** | 19[9] |

| Vildagliptin | -8.1[21] | - | 62[9] |

| Saxagliptin | -8.3[21] | - | 50[9] |

| Alogliptin | -9.4[21] | -10.6*** | 24[9] |

| Linagliptin | -10.2[21] | - | 1[9] |

*Hypothetical values for illustrative purposes. **Value for a similar compound, chlorogenic acid, from MD simulation.[18] ***Value from a docking study on alogliptin.[16]

Table 2: Key Molecular Interactions between Denagliptin and DPP-4 Active Site Residues (Hypothetical)

| Interaction Type | DPP-4 Residue | Denagliptin Moiety |

| Hydrogen Bond | Glu205, Glu206 | Amino group |

| Hydrogen Bond | Tyr547 | Carbonyl oxygen |

| Hydrophobic | Tyr662, Tyr666 | Fluorophenyl rings |

| Pi-Pi Stacking | Phe357 | Fluorophenyl ring |

| Covalent (potential) | Ser630 | Nitrile group |

Conclusion

The integrated use of molecular docking and molecular dynamics simulations provides a powerful framework for understanding the binding mechanism of this compound to the DPP-4 enzyme. This in-depth technical guide outlines the standard computational workflows and experimental validation protocols necessary for such an investigation. Docking studies offer initial insights into binding poses and key interactions, which are then refined by MD simulations to assess the stability and dynamics of the complex. The predictive power of these models, when validated by in vitro assays, can significantly accelerate the drug design and optimization process by providing a rational basis for structural modifications to enhance potency and selectivity. This comprehensive approach is indispensable for modern drug discovery professionals.

References

- 1. mdpi.com [mdpi.com]

- 2. Finding a Potential Dipeptidyl Peptidase-4 (DPP-4) Inhibitor for Type-2 Diabetes Treatment Based on Molecular Docking, Pharmacophore Generation, and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study on the Mechanism of Interaction between Dipeptidyl Peptidase 4 and Inhibitory Peptides Based on Gaussian Accelerated Molecular Dynamic Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 8. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Natural Compounds as DPP-4 Inhibitors: 3D-Similarity Search, ADME Toxicity, and Molecular Docking Approaches [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 20. DPP4 inhibitory assay and kinetic analysis [bio-protocol.org]

- 21. globalresearchonline.net [globalresearchonline.net]

Denagliptin Tosylate: A Technical Guide to its Core Intellectual Property

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denagliptin, developed by GlaxoSmithKline, is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-IV), an enzyme crucial in glucose homeostasis. As a member of the gliptin class of oral antihyperglycemic agents, denagliptin was investigated for the treatment of type 2 diabetes mellitus. Its development, however, was discontinued due to unfavorable preclinical toxicity data.[1] Despite its halted progression, the intellectual property surrounding denagliptin tosylate, particularly its core patents, offers valuable insights into the design, synthesis, and formulation of DPP-IV inhibitors. This technical guide provides an in-depth analysis of the key patents, experimental protocols, and the underlying scientific principles of this compound.

Core Intellectual Property

The primary intellectual property for denagliptin and its tosylate salt is encompassed in a series of patents that cover the compound's composition of matter, its synthesis, and its crystalline forms.

Composition of Matter and Synthesis Patents

The foundational patents protecting the denagliptin compound are US Patent No. 7,132,443 and its international counterpart WO 03/002531.[1][2] These patents disclose the chemical structure of denagliptin, (2S,4S)-1-[(2S)-2-amino-3,3-bis(4-fluorophenyl)propionyl]-4-fluoropyrrolidine-2-carbonitrile, and outline its synthesis.

A key subsequent patent, WO 2005/009956, specifically claims the tosylate salt of denagliptin and its crystalline anhydrous form.[1][2] This patent was crucial for the development of a stable and manufacturable active pharmaceutical ingredient.

Table 1: Core Patents for this compound

| Patent Number | Title | Key Claims |

| US 7,132,443 | Pyrrolidine-2-carbonitriles and their use as inhibitors of dipeptidylpeptidase IV | Composition of matter for denagliptin and related compounds. Methods of using these compounds to treat diabetes. |

| WO 03/002531 | Pyrrolidine-2-carbonitriles and their use as inhibitors of dipeptidylpeptidase IV | International equivalent of US 7,132,443, providing broad international protection for the denagliptin molecule. |

| WO 2005/009956 | Crystalline anhydrous (2S,4S)-1-[(2S)-2-amino-3,3-bis(4-fluorophenyl)propionyl]-4-fluoropyrrolidine-2-carbonitrile tosylate | Claims the specific tosylate salt of denagliptin and its crystalline anhydrous form, which is crucial for pharmaceutical formulation. |

Mechanism of Action: DPP-IV Inhibition

Denagliptin functions by inhibiting the DPP-IV enzyme. DPP-IV is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, denagliptin increases the circulating levels of active GLP-1 and GIP. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.

Figure 1: Signaling pathway of DPP-IV inhibition by Denagliptin.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is detailed in the patent literature, with improvements for large-scale production also described. A general outline of the synthesis is provided below.

Figure 2: Simplified workflow for the synthesis of this compound.

A detailed experimental protocol for a key step, the formation of the tosylate salt, is as follows:

-

Dissolution: A mixture of denagliptin free base, isopropanol, and water is heated to approximately 72°C until all solids dissolve.[1]

-

Filtration: The hot solution is filtered to remove any particulate matter.[1]

-

Crystallization: The solution is cooled to approximately 5°C, and additional water is added to induce crystallization. The mixture is stirred at this temperature for 30 minutes.[1]

-

Isolation: The resulting precipitate (this compound) is collected by filtration.[1]

-

Washing: The filter cake is washed with isopropanol.[1]

-

Drying: The final product is dried under vacuum at approximately 55°C.[1]

DPP-IV Inhibition Assay

While specific quantitative data for denagliptin's DPP-IV inhibition is not publicly available, a general protocol for a fluorometric DPP-IV inhibitor screening assay is provided below. This type of assay is commonly used to determine the potency of DPP-IV inhibitors.

-

Reagent Preparation:

-

Prepare a DPP-IV enzyme solution in assay buffer.

-

Prepare a substrate solution (e.g., Gly-Pro-7-amino-4-methylcoumarin) in assay buffer.

-

Prepare a series of dilutions of the test compound (denagliptin) and a known inhibitor (e.g., sitagliptin) as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add the DPP-IV enzyme solution to wells containing either the test compound, positive control, or buffer (for control wells).

-

Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes).

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Monitor the increase in fluorescence over time using a microplate reader (excitation ~360 nm, emission ~460 nm).

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the control wells.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

References

Denagliptin Tosylate: A Preclinical Toxicity-Driven Discontinuation of a Promising Type 2 Diabetes Candidate

For Immediate Release

LOWER MERION, PA — The clinical development of Denagliptin (GSK-823093), a once-promising oral dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, was halted by GlaxoSmithKline due to unfavorable findings from long-term preclinical toxicity studies. This decision was made despite the compound demonstrating a generally well-tolerated safety profile in Phase II clinical trials. This in-depth guide provides a technical overview of the available information surrounding the discontinuation of Denagliptin's clinical trials, aimed at researchers, scientists, and drug development professionals.

Executive Summary

Denagliptin tosylate, a potent and selective DPP-4 inhibitor, reached Phase III clinical development in 2006. However, its progression was terminated before the enrollment of patients in the pivotal Phase III study (NCT00387972). The primary reason cited for this discontinuation was adverse outcomes in long-term preclinical toxicology assessments. While specific details of these preclinical findings have not been publicly disclosed by GlaxoSmithKline, the decision underscores the critical role of comprehensive, long-term animal safety studies in drug development, even when early-phase human trials show favorable safety profiles. A Phase II clinical trial (DPB100925) involving doses up to 45mg once daily for 12 weeks indicated that Denagliptin was generally well-tolerated, with an adverse event profile comparable to placebo. This apparent contradiction highlights the distinct and complementary nature of preclinical and clinical safety evaluations.

Mechanism of Action: DPP-4 Inhibition

Denagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Denagliptin increases the circulating levels of active GLP-1 and GIP. This, in turn, potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from pancreatic α-cells, ultimately leading to improved glycemic control.

Clinical Trial Overview and Discontinuation

Denagliptin's clinical development program included at least one Phase II study and a planned Phase III trial.

Phase II Clinical Trial (DPB100925)

A 12-week, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study was conducted to evaluate the efficacy, safety, and tolerability of Denagliptin as monotherapy in subjects with type 2 diabetes.

Experimental Protocol:

-

Study Design: Parallel-group, double-blind, randomized, placebo-controlled.

-

Population: Patients with type 2 diabetes mellitus.

-

Intervention: Denagliptin (2.5mg, 7.5mg, 15mg, 30mg, and 45mg) or placebo, administered orally once daily for 12 weeks.

-

Primary Endpoints: Change from baseline in HbA1c.

-

Secondary Endpoints: Safety and tolerability, fasting plasma glucose, and other glycemic parameters.

Data Presentation:

Table 1: Summary of Efficacy Results from Phase II Study (12 Weeks)

| Treatment Group | Mean Change in HbA1c from Baseline |

| Placebo | Data not publicly available |

| Denagliptin 2.5mg | Data not publicly available |

| Denagliptin 7.5mg | Statistically significant reduction |

| Denagliptin 15mg | Statistically significant reduction |

| Denagliptin 30mg | Clinically relevant reduction |

| Denagliptin 45mg | Clinically relevant reduction |

Table 2: Summary of Safety Findings from Phase II Study (12 Weeks) [1]

| Adverse Event Category | Placebo | Denagliptin (All Doses) |

| Overall Rate of AEs | 38% | 32-42% |

| Dose-Relationship of AEs | N/A | Not observed |

Note: Specific adverse event types and their frequencies were not detailed in the available public documents.

Phase III Clinical Trial (NCT00387972)

A multi-center, double-blind, parallel-group, randomized, placebo-controlled Phase III study was planned to further evaluate the efficacy, safety, and tolerability of Denagliptin in subjects with type 2 diabetes. However, this study was withdrawn prior to the enrollment of any participants.

The Pivotal Role of Preclinical Long-Term Toxicity Studies

The discontinuation of Denagliptin's development was attributed to "unfavorable preliminary data from preclinical long-term toxicity trials".[2] This indicates that while the short-term safety profile in humans appeared acceptable, longer-duration studies in animal models revealed toxicities that were deemed to pose an unacceptable risk for continued human development.

Experimental Protocols (Generalized for Long-Term Preclinical Toxicology):

Long-term toxicology studies are designed to assess the potential for adverse effects following chronic exposure to a drug candidate. These studies are typically conducted in at least two species, one rodent and one non-rodent, in compliance with Good Laboratory Practice (GLP) regulations.

-

Study Design: Repeated-dose toxicity studies.

-

Species: Typically rat (rodent) and dog or non-human primate (non-rodent).

-

Dosing: Multiple dose levels, including a high dose that is expected to produce some toxicity (to identify target organs), a low dose that is a multiple of the expected human therapeutic dose, and an intermediate dose. A control group receives the vehicle only.

-

Duration: Can range from several months to two years, depending on the intended duration of clinical use.

-

Parameters Monitored:

-

Clinical observations (daily)

-

Body weight and food consumption (weekly)

-

Ophthalmology (at baseline and termination)

-

Electrocardiography (ECG)

-

Hematology and clinical chemistry (at multiple time points)

-

Urinalysis

-

Full histopathological examination of all organs and tissues at termination.

-

Data Presentation:

Table 3: Illustrative Data Categories from a Long-Term Preclinical Toxicology Study

| Parameter | Data Collected (Example) |

| Clinical Observations | Incidence of specific clinical signs (e.g., lethargy, changes in posture) |

| Body Weight | Mean body weight change from baseline (%) |

| Hematology | Red blood cell count, white blood cell count, platelet count |

| Clinical Chemistry | Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine) |

| Histopathology | Microscopic findings in target organs (e.g., liver, kidneys, heart) |

Note: Specific quantitative data from the Denagliptin long-term preclinical toxicology studies are not publicly available.

Conclusion

The case of this compound serves as a critical reminder of the complexities and unforeseen challenges inherent in pharmaceutical development. While the compound showed promise as a DPP-4 inhibitor with a favorable short-term safety profile in a Phase II clinical trial, the emergence of adverse findings in concurrent long-term preclinical toxicology studies ultimately led to the termination of its development. This outcome highlights the indispensable role of comprehensive, long-duration animal safety studies in identifying potential chronic toxicities that may not be apparent in shorter clinical trials. For researchers and drug development professionals, the Denagliptin story underscores the importance of a parallel and integrated approach to preclinical and clinical safety evaluation to ensure patient safety and make informed decisions about the viability of new therapeutic candidates. The lack of publicly available detailed data on the specific preclinical toxicity findings, however, limits a full scientific post-mortem and reinforces the ongoing discussion regarding data transparency in the pharmaceutical industry.

References

Methodological & Application

Application Notes and Protocols: Denagliptin Tosylate In Vitro Assay for DPP-4 Inhibition

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose metabolism.[1][2] It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are essential for regulating insulin secretion.[2] Inhibition of DPP-4 prolongs the action of incretins, leading to increased insulin release and reduced glucagon levels in a glucose-dependent manner.[2][3] Consequently, DPP-4 inhibitors are a significant class of oral antidiabetic agents for the management of type 2 diabetes.[2][3]

Denagliptin Tosylate is a potent and selective DPP-4 inhibitor. This document provides a detailed protocol for conducting an in vitro assay to determine the inhibitory activity of this compound on DPP-4, a critical step in its pharmacological characterization. The assay is based on the cleavage of a fluorogenic substrate by DPP-4, resulting in a fluorescent signal that is quenched in the presence of an inhibitor.

Principle of the Assay

The in vitro DPP-4 inhibition assay is a fluorometric kinetic assay.[3] The assay utilizes a synthetic substrate, Gly-Pro-aminomethylcoumarin (AMC), which is specifically cleaved by DPP-4.[2] This cleavage releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC), which can be quantified using a fluorescence plate reader.[1] In the presence of an inhibitor like this compound, the enzymatic activity of DPP-4 is reduced, leading to a decrease in the fluorescence signal. The extent of inhibition is directly proportional to the concentration of the inhibitor, allowing for the determination of its half-maximal inhibitory concentration (IC50).

Signaling Pathway of DPP-4 and its Inhibition

The following diagram illustrates the enzymatic action of DPP-4 on its substrate and how this compound interferes with this process.